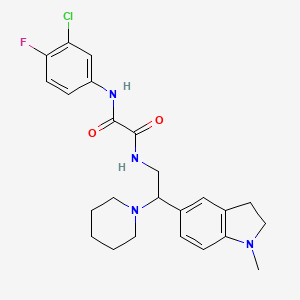![molecular formula C15H8F3N3OS B2720305 2,6-difluoro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 330190-90-4](/img/structure/B2720305.png)
2,6-difluoro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2,6-difluoro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide” is a complex organic molecule. It has a molecular formula of C13H8F3NO . The compound is part of the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group .
Molecular Structure Analysis
The molecular structure of this compound involves a benzamide core with fluorine substitutions at the 2,6 positions and a 4-fluorophenyl group attached to the nitrogen of the amide group . Further details about the molecular structure are not available in the search results.Physical And Chemical Properties Analysis
The compound has a molecular weight of 251.204 Da . Other physical and chemical properties such as boiling point, density, and solubility are not available in the search results.Applications De Recherche Scientifique
Anticancer Properties
Research into the anticancer properties of compounds structurally related to 2,6-difluoro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide has shown promising results. Fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles, which share a similar fluorination pattern, have been synthesized and evaluated for their cytotoxicity in vitro against various cancer cell lines. Specifically, these compounds demonstrated potent cytotoxic activity in sensitive human breast MCF-7 (ER+) and MDA 468 (ER-) cell lines, highlighting the potential of fluorinated benzothiazoles and by extension, structurally related compounds like this compound, in anticancer research (Hutchinson et al., 2001).
Antimicrobial Activity
The antimicrobial activity of compounds similar to this compound has also been explored. New 5-arylidene derivatives containing a fluorine atom have shown significant activity against a range of bacterial and fungal strains. This suggests that fluorinated benzamides, including those with thiadiazole groups, could be developed into novel antimicrobial agents with significant efficacy (Desai et al., 2013).
Antipathogenic Properties
Acylthioureas and their derivatives, related in function to this compound, have demonstrated notable antipathogenic activities, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings underscore the potential of fluorinated benzamide derivatives in the development of treatments targeting biofilm-associated infections (Limban et al., 2011).
Photophysical Properties
The study of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives, including those with fluorine substitutions, has revealed their promising photophysical properties. These derivatives exhibit a large Stokes shift, solid-state fluorescence, and aggregation-induced emission effect (AIEE), highlighting their potential applications in the development of novel fluorescent materials (Zhang et al., 2017).
Propriétés
IUPAC Name |
2,6-difluoro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F3N3OS/c16-9-6-4-8(5-7-9)14-20-21-15(23-14)19-13(22)12-10(17)2-1-3-11(12)18/h1-7H,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEYSMVSXUFXIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

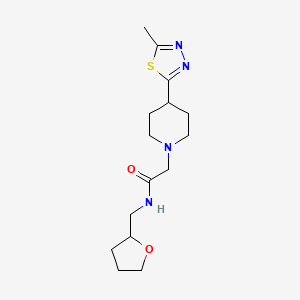
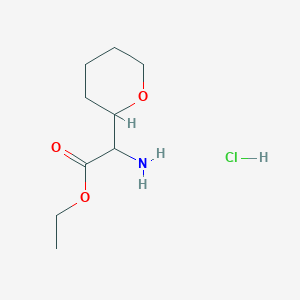
![3-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2,2-dimethylpropanoic acid](/img/structure/B2720228.png)
![1-(4-Ethoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-pyrrolidinone](/img/structure/B2720229.png)

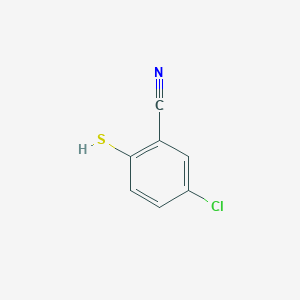
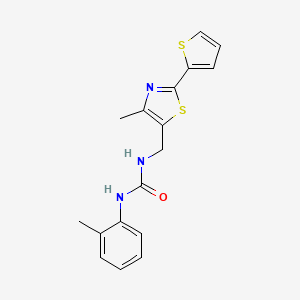
![4-[(2-Cyanobenzyl)oxy]benzoic acid](/img/structure/B2720236.png)
![N-(4-ethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2720237.png)
![4-[(4-Chlorophenyl)sulfanyl]-2-(2-pyridinyl)-5-pyrimidinyl methyl ether](/img/structure/B2720238.png)

![N-(2-ethoxyphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2720243.png)
